5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol
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Overview
Description
5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of allyl and allylthio groups attached to the pyrimidine ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a thiourea derivative under acidic conditions.
Introduction of Allyl Groups: The allyl groups can be introduced via nucleophilic substitution reactions using allyl halides in the presence of a base such as potassium carbonate.
Thioether Formation: The allylthio group can be introduced by reacting the intermediate compound with an allylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the allyl groups, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allylthio group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s biological activity is studied for potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone: Known for its biological activities and used in similar research applications.
5-vinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles: Studied for their effects on enzyme activity and mitochondrial functions.
Uniqueness
5-allyl-2-(allylthio)-6-methylpyrimidin-4-ol is unique due to the presence of both allyl and allylthio groups, which can enhance its reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
4-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-4-6-9-8(3)12-11(13-10(9)14)15-7-5-2/h4-5H,1-2,6-7H2,3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBFNINEWREKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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